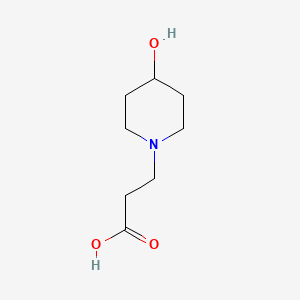

3-(4-Hydroxypiperidin-1-yl)propanoic acid

Description

BenchChem offers high-quality 3-(4-Hydroxypiperidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxypiperidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxypiperidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-7-1-4-9(5-2-7)6-3-8(11)12/h7,10H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWGUVMLCLEGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Hydroxypiperidin-1-yl)propanoic acid CAS number 1197502-89-8

Executive Summary: The Bifunctional Scaffold

3-(4-Hydroxypiperidin-1-yl)propanoic acid is a specialized heterobifunctional building block extensively utilized in medicinal chemistry and linker design. Its core value lies in its structural duality: it possesses a carboxylic acid "tail" suitable for amide coupling and a secondary hydroxyl "head" available for esterification or etherification.

Unlike simple aliphatic linkers, the central piperidine ring introduces rigidity and a basic nitrogen center (pKa ~8–9), which can significantly modulate the physicochemical properties (solubility, logD) of the final drug candidate. This guide details the synthesis, reactivity, and application of this compound, moving beyond standard catalog listings to provide actionable experimental insights.

Chemical Profile & Physiochemical Properties[1][2][3][4]

The compound typically exists as a zwitterion in its neutral state or as a hydrochloride salt in commercial preparations. Understanding its ionization state is critical for successful coupling reactions.

| Property | Value / Description |

| CAS Number | 1197502-89-8 |

| IUPAC Name | 3-(4-hydroxy-1-piperidinyl)propanoic acid |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol (Free Base); ~209.67 g/mol (HCl Salt) |

| Solubility | Highly soluble in water, methanol, DMSO.[1] Poor solubility in non-polar organics (DCM, Hexanes). |

| Acidity (Predicted) | pKa₁ (COOH) ≈ 3.8; pKa₂ (Piperidine NH⁺) ≈ 9.2 |

| Physical State | White to off-white crystalline powder (often hygroscopic as HCl salt). |

Synthesis & Production Protocols

The most robust route to CAS 1197502-89-8 is the aza-Michael addition of 4-hydroxypiperidine to acrylic acid or its esters. While direct addition to acrylic acid is atom-economical, the ester route often simplifies purification by avoiding the formation of the highly polar zwitterion until the final step.

Workflow Visualization (Synthesis)

Figure 1: Two-step synthesis via the ester intermediate to ensure high purity.

Detailed Protocol: The Ester Route (Recommended)

Rationale: Direct reaction with acrylic acid yields a zwitterion that is difficult to extract from water. The ester route allows for extraction of the intermediate in organic solvents (DCM/EtOAc) before the final hydrolysis.

Step 1: Michael Addition

-

Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in Methanol (5 mL/mmol).

-

Addition: Cool to 0°C. Add Methyl Acrylate (1.1 eq) dropwise. The reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (stain with KMnO₄; amine is UV inactive).

-

Workup: Concentrate in vacuo. The residue is usually pure enough for the next step. If not, purify via silica flash chromatography (DCM/MeOH).

Step 2: Saponification

-

Hydrolysis: Dissolve the ester intermediate in THF:Water (1:1). Add LiOH (2.0 eq).

-

Stir: Stir at RT for 2–4 hours.

-

Isolation (Critical):

-

Neutralize to pH ~7 with 1M HCl.

-

Evaporate THF.

-

Purification: The product is highly polar. Use Diaion HP-20 resin or preparative HPLC (C18 column, Water/Acetonitrile gradient) to desalt and isolate the free acid.

-

Alternative: Acidify to pH 1–2 and lyophilize to obtain the Hydrochloride salt.

-

Functionalization & Reactivity Logic

This compound acts as a "solubilizing linker." The piperidine nitrogen is protonated at physiological pH, improving the water solubility of lipophilic payloads.

Reactivity Map

Figure 2: Orthogonal reactivity profile allowing dual-functionalization.

Key Application: PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this scaffold is used to link an E3 ligase ligand (e.g., VHL or Cereblon binders) to a target protein ligand.

-

Advantage: The piperidine ring restricts conformational flexibility compared to linear PEG chains, potentially improving the entropy of ternary complex formation.

-

Protocol Tip: When coupling the carboxylic acid using HATU/DIPEA, ensure the 4-hydroxyl group is protected (e.g., TBDMS) if high chemoselectivity is required, although the primary amine of the coupling partner is usually far more nucleophilic than the secondary alcohol.

Handling, Stability & Safety

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Precaution: Handle in a fume hood. The HCl salt is acidic; avoid inhalation of dust.

Stability & Storage[3][8]

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 4°C.

-

Shelf Life: Stable for >2 years if stored properly sealed and dry.

-

Solution Stability: Aqueous solutions are stable at neutral pH but may degrade under strong alkaline conditions (retro-Michael addition) over prolonged heating.

References

-

Sigma-Aldrich. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride Product Sheet. Retrieved from

-

PubChem. Compound Summary for CID 45792140: 3-(4-hydroxypiperidin-1-yl)propanoic acid.[4] Retrieved from

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.[5][6][7] (Demonstrates general aza-Michael methodology). Molecules, 29(13). Retrieved from

-

Enamine. Building Blocks: 3-(4-hydroxypiperidin-1-yl)propanoic acid. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. PubChemLite - 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-hydroxy-1-piperidinyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(4-hydroxy-1-piperidinyl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and explore its potential biological significance based on the activities of structurally related compounds.

Core Molecular Structure and Properties

3-(4-hydroxy-1-piperidinyl)propanoic acid is a derivative of piperidine, a common scaffold in many pharmaceuticals. The structure features a piperidine ring with a hydroxyl group at the 4-position and a propanoic acid chain attached to the nitrogen atom.

Chemical Structure:

Caption: Chemical structure of 3-(4-hydroxy-1-piperidinyl)propanoic acid.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1040084-45-4 | N/A |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | N/A |

| IUPAC Name | 3-(4-hydroxypiperidin-1-yl)propanoic acid | N/A |

| SMILES | O=C(O)CCN1CCC(O)CC1 | [1] |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature |

Synthesis of 3-(4-hydroxy-1-piperidinyl)propanoic acid

The synthesis of 3-(4-hydroxy-1-piperidinyl)propanoic acid can be achieved through aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, 4-hydroxypiperidine, to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters.

Reaction Scheme:

Caption: Synthetic pathway for 3-(4-hydroxy-1-piperidinyl)propanoic acid.

Experimental Protocol: Aza-Michael Addition

This protocol is a general guideline based on the principles of aza-Michael additions. Optimization of reaction conditions, such as solvent, temperature, and catalyst, may be necessary to achieve high yields and purity.

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as water, methanol, or ethanol.

-

Addition of Reactant: To the stirred solution, add acrylic acid (1.0-1.2 eq) dropwise at room temperature. The reaction can be exothermic, so cooling may be required.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The use of a catalyst is generally not required for the reaction between a secondary amine and acrylic acid, but bases can be used to deprotonate the carboxylic acid, and acids can be used to activate the electrophile. The choice of solvent can also influence the reaction rate and yield.

Potential Applications and Biological Significance

While there is limited published research on the specific biological activities of 3-(4-hydroxy-1-piperidinyl)propanoic acid, the 4-hydroxypiperidine scaffold is present in a wide range of biologically active molecules. Derivatives of 4-hydroxypiperidine have been shown to exhibit various pharmacological activities, suggesting potential areas of investigation for the title compound.

Potential Areas of Interest:

-

Antimicrobial Agents: The core structure of this compound shares similarities with scaffolds that have been investigated for antimicrobial properties. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown activity against multidrug-resistant bacterial and fungal pathogens.[2][3][4][5]

-

Anticancer and Antioxidant Properties: Related compounds, such as certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been explored for their potential as anticancer and antioxidant agents.[6]

-

Glycosidase Inhibition: The piperidine ring is a core component of many iminosugars, which are known inhibitors of glycosidases.[7] Modifications to the piperidine scaffold can lead to potent and selective inhibitors with potential applications in treating diabetes and viral infections.[7]

It is important to emphasize that these are potential applications based on the activity of structurally related compounds. Further research is needed to determine the specific biological profile of 3-(4-hydroxy-1-piperidinyl)propanoic acid.

Analytical Characterization

The identity and purity of 3-(4-hydroxy-1-piperidinyl)propanoic acid can be confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and can be used for quantification.

Safety and Handling

The hydrochloride salt of 3-(4-hydroxy-1-piperidinyl)propanoic acid is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area, such as a fume hood.

Conclusion

3-(4-hydroxy-1-piperidinyl)propanoic acid is a readily accessible compound with a chemical scaffold that is of interest in medicinal chemistry. While direct studies on its biological activity are limited, the prevalence of the 4-hydroxypiperidine moiety in a wide range of bioactive molecules suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further investigation into its pharmacological properties is warranted.

References

-

PubChemLite. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride. Available from: [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193. Available from: [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193. Available from: [Link]

-

Cenci, E., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chem Biol Drug Des, 92(1), 1331-1342. Available from: [Link]

-

Dixon, D. J., & Scott, R. T. (2006). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, (15), 1629-1631. Available from: [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available from: [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Available from: [Link]

-

PubChem. 1-Piperidinepropanoic acid. Available from: [Link]

- Google Patents. Method of inhibiting polymerization and fouling in acrylic acid and acrylate processes.

-

Fujita, M., et al. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 128, 1-8. Available from: [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available from: [Link]

Sources

- 1. PubChemLite - 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(4-Hydroxypiperidin-1-yl)propanoic Acid in Drug Discovery

Executive Summary

In modern drug discovery, particularly within the rapidly expanding fields of Targeted Protein Degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of bifunctional linkers is as critical as the choice of the pharmacophores themselves. 3-(4-Hydroxypiperidin-1-yl)propanoic acid has emerged as a highly versatile, rigidified building block. By incorporating a saturated nitrogen heterocycle (piperidine) alongside two orthogonal functional handles (a secondary hydroxyl and a terminal carboxylic acid), this molecule offers unique physicochemical advantages over traditional flexible polyethylene glycol (PEG) or pure aliphatic chains.

This whitepaper provides an authoritative, deep-dive analysis of the molecular properties, field-proven synthetic workflows, and structural applications of 3-(4-hydroxypiperidin-1-yl)propanoic acid, engineered specifically to support advanced medicinal chemistry campaigns.

Physicochemical Profiling & Structural Identity

Understanding the exact molecular weight, formula, and salt forms of this compound is the first step in assay design and stoichiometric calculations. The molecule is commercially available in two primary forms: the zwitterionic free base [1] and the hydrochloride (HCl) salt[2].

From an application standpoint, the free base is highly hygroscopic and can complicate precise weighing and storage. Therefore, the hydrochloride salt is overwhelmingly preferred in laboratory settings due to its enhanced solid-state stability, extended shelf life, and superior solubility in aqueous buffers required for biological screening.

Table 1: Core Physicochemical Properties

| Property | Free Base | Hydrochloride (HCl) Salt |

| Chemical Name | 3-(4-Hydroxypiperidin-1-yl)propanoic acid | 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride |

| Molecular Formula | C₈H₁₅NO₃ | C₈H₁₆ClNO₃ |

| Molecular Weight | 173.21 g/mol | 209.67 g/mol |

| CAS Registry Number | 1040084-45-4 | 1197502-89-8 |

| Exact Mass | 173.1052 Da | 209.0819 Da |

| Physical State | Viscous oil / Hygroscopic solid | White crystalline powder |

Synthesis & Manufacturing Workflows

While direct alkylation of 4-hydroxypiperidine with 3-bromopropanoic acid is theoretically possible, it frequently results in poor yields due to the immediate formation of highly polar zwitterions that are notoriously difficult to extract from aqueous workups.

To bypass this, we utilize a two-step Aza-Michael Addition sequence[3]. By employing methyl acrylate as the Michael acceptor, we trap the intermediate as a neutral, lipophilic ester. This allows for straightforward organic extraction and purification before a final, clean deprotection step.

Protocol: Optimized Synthesis of the HCl Salt

Self-Validating System Note: This protocol utilizes TLC and LC-MS checkpoints to ensure complete conversion before proceeding to the irreversible salt-formation step.

Step 1: Aza-Michael Addition (Esterification)

-

Reagent Preparation: Dissolve 4-hydroxypiperidine (1.0 eq, 10 mmol) in anhydrous methanol (20 mL) under an inert nitrogen atmosphere.

-

Causality: Methanol acts as a protic solvent that accelerates the Aza-Michael addition by stabilizing the transition state via hydrogen bonding.

-

-

Addition: Dropwise add methyl acrylate (1.1 eq, 11 mmol) to the stirring solution at 0 °C.

-

Causality: Cooling the reaction prevents potential thermal runaway and minimizes the unwanted radical polymerization of the acrylate monomer.

-

-

Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain).

-

Workup: Concentrate under reduced pressure. The intermediate, methyl 3-(4-hydroxypiperidin-1-yl)propanoate, is typically >95% pure and can be used directly without silica gel chromatography.

Step 2: Saponification & Salt Formation

-

Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF:H₂O (20 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq, 15 mmol).

-

Causality: LiOH provides mild, quantitative cleavage of the methyl ester without risking degradation or ring-opening of the piperidine core.

-

-

Reaction: Stir at room temperature for 4 hours. Validate complete ester consumption via LC-MS (target m/z: 174.11 [M+H]⁺).

-

Acidification & Isolation: Carefully adjust the pH to ~2 using 2M HCl. Acidification protonates both the carboxylic acid and the piperidine nitrogen. Lyophilize the aqueous mixture to absolute dryness.

-

Crystallization: Extract the resulting solid cake with absolute ethanol to separate the product from inorganic lithium chloride salts. Concentrate the ethanol extract and recrystallize from ethanol/diethyl ether to yield the pure HCl salt.

Synthetic workflow for 3-(4-Hydroxypiperidin-1-yl)propanoic acid via Aza-Michael addition.

Applications in Targeted Protein Degradation (PROTACs)

In PROTAC design, the "linkerology" often dictates the success or failure of the degrader. Highly flexible PEG linkers can incur a massive entropic penalty upon the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase).

3-(4-Hydroxypiperidin-1-yl)propanoic acid acts as a conformationally restricted, hydrophilic spacer .

-

The piperidine ring restricts the degrees of freedom, pre-organizing the linker trajectory and potentially lowering the entropic barrier to ternary complex formation.

-

The 4-hydroxyl group provides a nucleophilic vector for attaching the target ligand (e.g., via a Mitsunobu reaction or Sₙ2 displacement of an activated halide).

-

The propanoic acid tail is perfectly poised for standard amide coupling (using HATU/DIPEA) to an amine-bearing E3 ligase ligand, such as a lenalidomide or VHL derivative.

Bifunctional conjugation strategy using the target molecule as a PROTAC linker.

Analytical Characterization & Validation

To ensure the integrity of the synthesized or procured material before integrating it into expensive downstream biological assays, rigorous analytical validation must be performed. Below are the field-standard parameters for verifying 3-(4-hydroxypiperidin-1-yl)propanoic acid.

Table 2: Analytical Validation Parameters

| Analytical Technique | Parameter | Expected Result / Condition |

| ¹H NMR (400 MHz, D₂O) | Chemical Shifts (δ) | ~3.8 (m, 1H, CH-OH), ~3.4 (t, 2H, N-CH₂), ~3.1-2.8 (m, 4H, ring CH₂), ~2.6 (t, 2H, CH₂-COOH), ~1.9-1.6 (m, 4H, ring CH₂) |

| LC-MS (ESI+) | m/z [M+H]⁺ | 174.11 (Free base + H⁺) |

| HPLC | Mobile Phase | 0.1% TFA in H₂O / Acetonitrile gradient |

| HPLC | Stationary Phase | C18 Reverse Phase (e.g., Waters XBridge) |

Note: When analyzing the HCl salt via LC-MS in positive electrospray ionization (ESI+) mode, the chloride counterion is stripped, and the mass observed will strictly correspond to the protonated free base (174.11).

References

-

Title: Development and Applications of Copper(I) Hydride Catalysis in Asymmetric Reactions and Heterocycle Synthesis Source: DSpace@MIT URL: [Link]

pKa values of 3-(4-Hydroxypiperidin-1-yl)propanoic acid zwitterion

An In-depth Technical Guide to the pKa Values of 3-(4-Hydroxypiperidin-1-yl)propanoic acid Zwitterion

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the methodologies for determining the pKa values of 3-(4-Hydroxypiperidin-1-yl)propanoic acid, a molecule characterized by its zwitterionic nature. We delve into the foundational theory of zwitterions and pKa, present a detailed, field-proven protocol for experimental determination via potentiometric titration, and explore the utility and application of computational prediction tools. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for characterizing the acid-base properties of this and structurally related compounds.

Introduction: The Significance of pKa in a Zwitterionic Scaffold

3-(4-Hydroxypiperidin-1-yl)propanoic acid is a bifunctional molecule incorporating a carboxylic acid and a tertiary amine within a piperidine ring. This structure confers the ability to exist as a zwitterion—a molecule possessing both a positive and a negative charge, resulting in an overall neutral state under a specific pH range.[1][2] The protonation state of this compound is governed by two key pKa values:

-

pKa₁: The dissociation of the acidic proton from the carboxylic acid group.

-

pKa₂: The dissociation of the proton from the conjugate acid of the tertiary piperidine nitrogen.

A thorough understanding of these pKa values is paramount for drug development. These constants dictate the charge of the molecule in different physiological environments, which in turn governs critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties such as aqueous solubility, membrane permeability, and protein binding.[3] Accurate pKa determination is therefore not merely an academic exercise but a foundational step in rational drug design.

Theoretical Framework: The Henderson-Hasselbalch Equation and Zwitterionic Equilibria

The relationship between pH, pKa, and the ionization state of a functional group is described by the Henderson-Hasselbalch equation.[4][5]

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

[A⁻] is the molar concentration of the conjugate base (deprotonated form).

-

[HA] is the molar concentration of the acid (protonated form).

For a zwitterionic compound like 3-(4-Hydroxypiperidin-1-yl)propanoic acid, this equation helps us understand the distribution of its three primary forms across a pH gradient: a cationic form at low pH, the neutral zwitterion, and an anionic form at high pH. The isoelectric point (pI) is the pH at which the concentration of the zwitterion is maximized and the net charge of the molecule is zero.

Part I: Experimental pKa Determination via Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa values due to its precision and reliability.[6] The procedure involves monitoring pH changes as a function of the volume of a strong base added to an acidic solution of the analyte.

Causality Behind Experimental Design

The choice of a strong acid to pre-adjust the pH and a strong base as the titrant is critical. Starting at a very low pH (e.g., 1.5-2.0) ensures that both the carboxylic acid and the piperidine nitrogen are fully protonated, establishing a clear starting point for the titration.[7][8] As the strong base is added, it first neutralizes the most acidic proton (from the carboxylic acid), followed by the less acidic proton (from the piperidine nitrogen). This sequential neutralization creates two distinct buffer regions on the titration curve, from which the two pKa values can be accurately determined.

Detailed, Self-Validating Protocol

Materials and Equipment:

-

3-(4-Hydroxypiperidin-1-yl)propanoic acid

-

Deionized, CO₂-free water

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Class A burette (25 or 50 mL)

-

Beaker (100 mL)

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 3-(4-Hydroxypiperidin-1-yl)propanoic acid in CO₂-free deionized water to create a solution of known concentration (e.g., 50 mL of a 0.05 M solution).[9]

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.[10]

-

Initial Acidification: Place the analyte solution in the beaker with a magnetic stir bar. Using a pipette, add a precise volume of standardized 0.1 M HCl to lower the solution's pH to approximately 1.5. This ensures the molecule is fully in its cationic (H₂A⁺) form.[7]

-

Titration Setup: Immerse the calibrated pH electrode in the solution, ensuring the bulb does not interfere with the stir bar. Fill the burette with standardized 0.1 M NaOH.

-

Data Acquisition: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7]

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the two equivalence points (steepest points of the curve).

-

Determine the volume of NaOH at the half-equivalence points (half the volume required to reach each equivalence point).

-

pKa₁ is the pH value at the first half-equivalence point.

-

pKa₂ is the pH value at the second half-equivalence point.[11]

-

Visualization of the Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Part II: Computational pKa Prediction

In silico pKa prediction serves as a valuable, high-throughput alternative or complement to experimental methods, especially in the early phases of discovery. These tools use algorithms trained on large datasets of experimentally determined pKa values to predict the pKa of novel structures.

Methodologies and Trustworthiness

Prediction software typically relies on Quantitative Structure-Property Relationship (QSPR) models. These models deconstruct the molecule into fragments and use empirical and data-driven rules to calculate pKa based on the electronic effects (inductive, resonance) of neighboring groups.[3]

Leading Software Platforms:

-

ACD/Labs Percepta: Widely regarded as an industry standard, it utilizes a large internal database and offers multiple algorithms (Classic and GALAS) for robust predictions.[12][13]

-

ChemAxon (Marvin Suite / Chemicalize): Offers powerful prediction tools that are accessible and widely used in academia and industry.[14][15] It provides detailed outputs, including microspecies distribution charts as a function of pH.[16][17]

Establishing Trustworthiness: The accuracy of a prediction is highly dependent on the similarity of the query molecule to the compounds in the software's training set.[18] For novel scaffolds, it is advisable to:

-

Use multiple prediction platforms and compare the results.[19]

-

Examine the software's confidence index or reliability score for the prediction.

-

Validate the prediction with experimental data for a closely related analog if possible.

Data Presentation and Interpretation

While no direct experimental data for 3-(4-Hydroxypiperidin-1-yl)propanoic acid is publicly available, we can estimate the expected pKa values based on analogous structures.

-

The pKa of propanoic acid is consistently reported as ~4.87 .[20][21]

-

The pKa of the conjugate acid of piperidine (a secondary amine) is ~11.12 .[22] Tertiary amines generally have slightly lower pKa values due to solvation effects, while the hydroxyl group on the 4-position may have a minor electron-withdrawing effect. Therefore, a reasonable estimate for the piperidine nitrogen would be in the range of 10.5 - 11.0 .

Summary of Expected pKa Values

| Ionizable Group | pKa | Estimated Value | Basis for Estimation |

| Carboxylic Acid | pKa₁ | ~4.9 | Based on the pKa of propanoic acid.[20][23] |

| Piperidine Nitrogen | pKa₂ | ~10.7 | Based on the pKa of piperidine and 4-hydroxypiperidine.[22][24] |

Visualization of Zwitterionic Equilibria

The following diagram illustrates the predominant species of 3-(4-Hydroxypiperidin-1-yl)propanoic acid at different pH values, based on the estimated pKa values.

Caption: Predominant ionic species as a function of pH.

Conclusion

The zwitterionic nature of 3-(4-Hydroxypiperidin-1-yl)propanoic acid necessitates a careful and precise determination of its two pKa values for effective application in pharmaceutical research. This guide has outlined a robust framework for achieving this through both experimental and computational means. Potentiometric titration stands as the definitive method for obtaining accurate pKa values, providing a self-validating system from sample preparation to data analysis. Complementary in-silico tools offer rapid, valuable estimations that can guide experimental design and high-throughput screening. A combined approach, leveraging the strengths of both methodologies, will provide the most comprehensive and reliable characterization of this molecule's acid-base chemistry, ultimately enabling more informed decisions in the drug development pipeline.

References

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. ChemAxon. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propionic Acid. PubChem. Retrieved from [Link]

-

Fiveable. (2025, August 15). Propanoic Acid Definition. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

-

ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

-

Brainly. (2020, May 6). The pKa of propanoic acid (propionic acid), CH₃CH₂COOH, is 4.87. Retrieved from [Link]

-

Bule, S., Vairam, S., & Puja, P. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 59(11), 3599-3607. [Link]

-

ResearchGate. (n.d.). pKa of the tertiary amines as function of the concentration of the main species at equilibrium in each blend after CO2 absorption at 40°C. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-Hydroxy Piperidine. Retrieved from [Link]

-

de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]

-

Amrita Virtual Lab. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

-

Grokipedia. (n.d.). Chemicalize. Retrieved from [Link]

-

RTI International. (n.d.). Dissociation constants (p K a) of tertiary and cyclic amines. Retrieved from [Link]

-

Chemaxon. (n.d.). Calculator Plugins in MarvinSketch. Retrieved from [Link]

-

Quora. (2017, February 7). How to calculate the pH of propanoic acid. Retrieved from [Link]

-

Al-Ammar, K., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

-

Reddit. (2021, June 24). Calculating pKa values. r/Chempros. Retrieved from [Link]

-

Sild, S., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling, 59(8), 3476-3486. [Link]

-

YouTube. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of title compounds predicted using the Chemicalize web application. Retrieved from [Link]

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

e-conversion. (n.d.). Potenciometric pH titration of glycine. Retrieved from [Link]

-

St. Cloud State University Repository. (2014). The Identification of Amino Acids by Interpretation of Titration Curves. Retrieved from [Link]

-

YouTube. (2011, June 24). Tools for Estimating pKa. Retrieved from [Link]

-

YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations. Retrieved from [Link]

-

Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Titrimetric Determinations of Some Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

-

Pearson. (n.d.). Zwitterion Explained. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

-

YouTube. (2015, May 14). Henderson Hasselbalch MCAT Trick. Retrieved from [Link]

-

YouTube. (2016, March 24). Zwitterion and Amino Acid Charge Given pH and pKa. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Zwitterion Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. acdlabs.com [acdlabs.com]

- 4. youtube.com [youtube.com]

- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]

- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 9. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

- 13. m.youtube.com [m.youtube.com]

- 14. grokipedia.com [grokipedia.com]

- 15. chemaxon.com [chemaxon.com]

- 16. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]

- 17. m.youtube.com [m.youtube.com]

- 18. reddit.com [reddit.com]

- 19. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. fiveable.me [fiveable.me]

- 22. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. brainly.com [brainly.com]

- 24. 4-Hydroxypiperidine: Properties, Uses, Safety Data & Supplier in China | High Purity 4-Hydroxypiperidine for Research & Industrial Applications [chemheterocycles.com]

Technical Deep Dive: 3-(4-Hydroxypiperidin-1-yl)propanoic Acid as a Functional Building Block

[1]

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 3-(4-hydroxypiperidin-1-yl)propanoic acid (CAS: 10559-00-9 for free acid; 1197502-89-8 for HCl salt) serves as a critical bifunctional scaffold.[1] Unlike simple alkyl linkers, this molecule introduces a saturated heterocyclic core (piperidine) that offers three distinct strategic advantages:

-

Solubility Modulation: The basic tertiary amine and the polar hydroxyl group significantly lower LogP, addressing poor aqueous solubility in lipophilic drug candidates.

-

Vector Control: The 4-position hydroxyl allows for orthogonal attachment, creating branched or rigidified linker systems essential for PROTACs and molecular glues.

-

Zwitterionic Character: At physiological pH, the molecule exists largely as a zwitterion, influencing permeability and intracellular accumulation.

This guide details the physicochemical profile, synthetic pathways, and application protocols for leveraging this building block in drug discovery.

Physicochemical Profile

Understanding the ionization state of this building block is prerequisite for successful coupling reactions.

| Property | Value / Description | Context for Chemist |

| Molecular Weight | 173.21 g/mol | Fragment-compliant (<300 Da).[1] |

| Formula | C₈H₁₅NO₃ | High heteroatom count relative to carbon.[1] |

| pKa (Acid) | ~3.8 - 4.2 (Predicted) | Carboxylic acid is deprotonated at physiological pH.[1] |

| pKa (Base) | ~8.5 - 9.2 (Predicted) | Tertiary amine is protonated at physiological pH.[1] |

| LogP | -1.7 (Predicted) | Highly hydrophilic; excellent for lowering cLogP of conjugates.[1] |

| Physical State | White crystalline powder | Hygroscopic, especially as HCl salt. |

| Solubility | Water, Methanol, DMSO | Poor solubility in DCM/EtOAc without derivatization. |

Expert Insight: The zwitterionic nature (isoelectric point ~pH 6.5) creates purification challenges. Standard silica chromatography often leads to streaking.[1] Reverse-phase (C18) or ion-exchange chromatography is recommended for purification of the free acid.[1]

Synthetic Pathways & Manufacturing

The synthesis of 3-(4-hydroxypiperidin-1-yl)propanoic acid relies on the aza-Michael addition , a robust "click-like" reaction that meets green chemistry standards when performed in aqueous or alcoholic media.[1]

Synthesis Workflow Diagram

Caption: Figure 1. Convergent synthesis routes via aza-Michael addition.[1] The ester route (solid lines) offers easier purification than direct acid addition (dashed).[1]

Validated Experimental Protocol

Objective: Synthesis of 3-(4-hydroxypiperidin-1-yl)propanoic acid via ethyl acrylate.

Reagents:

Step-by-Step Methodology:

-

Addition Phase: Dissolve 4-hydroxypiperidine in Ethanol at room temperature. Add Ethyl acrylate dropwise over 15 minutes.[1] ( Note: Exothermic reaction; cooling may be required on scales >10g).[1]

-

Reaction: Stir at 25°C for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin). The secondary amine spot should disappear.

-

Hydrolysis: Add an aqueous solution of LiOH (2M) directly to the reaction mixture. Stir at 40°C for 2 hours.

-

Workup (Critical Step):

-

Concentrate to remove Ethanol.[1]

-

Neutralize the aqueous residue carefully with 1M HCl to pH ~6.5 (Isoelectric point).[1]

-

Purification: For high purity, load the aqueous solution onto a cation exchange resin (e.g., Dowex 50W). Wash with water (removes salts) and elute with 1M NH₄OH.[1] Lyophilize the eluent to obtain the zwitterionic solid.

-

Applications in Drug Discovery[5][6][7][8]

PROTAC Linker Design

This building block is a staple in PROTAC (Proteolysis Targeting Chimera) design, specifically for "exit vectors" from E3 ligase ligands (like Thalidomide or VHL ligands).

-

Rigidity vs. Flexibility: The piperidine ring introduces a semi-rigid element, reducing the entropic penalty of binding compared to linear PEG chains.

-

Hydrophilicity: It counteracts the lipophilicity of the warhead and E3 ligand, improving the overall DMPK profile.

Functionalization Logic

The molecule possesses two orthogonal handles:

-

Carboxylic Acid: Typically coupled to an amine on the E3 ligase ligand or the Warhead using standard amide coupling (HATU/DIEA).

-

4-Hydroxyl Group: Can be derivatized (etherification or esterification) to extend the linker or modify properties.[1]

Caption: Figure 2. Functional utility map in medicinal chemistry workflows.

Handling & Stability (Safety)[1]

-

Hygroscopicity: The HCl salt is extremely hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Safety: Classified as a skin and eye irritant (H315, H319). Wear standard PPE (gloves, goggles).

-

Stability: Stable in aqueous solution at neutral pH for >24 hours. Avoid prolonged exposure to strong base to prevent retro-Michael addition (reversal to piperidine and acrylate), although this is generally slow at room temperature.[1]

References

-

Sigma-Aldrich. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride Product Sheet. Link

-

PubChem. Compound Summary: 3-(4-hydroxypiperidin-1-yl)propanoic acid.[1][2] National Library of Medicine. Link

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Antibiotics.[1][3][4] Link (Demonstrates Michael addition methodology for similar amino-propionic acids).

-

MedChemExpress. PROTAC Linker Design Strategies. Link

Sources

- 1. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 3. Propionic Acid's Influence on Pharmaceutical Advancements [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Contrasting Worlds of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid and its Phenyl Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the critical differences between 3-(4-Hydroxypiperidin-1-yl)propanoic acid and its phenyl analogs, providing a comprehensive analysis for professionals in drug development. We will explore how the substitution of a saturated piperidine ring for an aromatic phenyl ring fundamentally alters the physicochemical properties, synthetic routes, and, ultimately, the pharmacological profiles of these molecules.

Part 1: Core Structural and Physicochemical Distinctions

The decision to incorporate a piperidine moiety instead of a phenyl ring is a strategic choice in medicinal chemistry, often aimed at improving drug-like properties. Phenyl rings, while a common structural motif, can contribute to poor physicochemical properties. The replacement of a phenyl ring with a saturated bioisostere like a piperidine ring can lead to significant improvements in solubility and lipophilicity.

Section 1.1: Core Scaffold Analysis

The foundational difference lies in the nature of the six-membered ring. 3-(4-Hydroxypiperidin-1-yl)propanoic acid features a saturated, flexible piperidine ring, while its phenyl analogs contain a planar, aromatic phenyl ring. This distinction has profound implications for the molecule's three-dimensional shape, polarity, and potential for interaction with biological targets.

The piperidine ring in 3-(4-Hydroxypiperidin-1-yl)propanoic acid introduces a basic nitrogen atom, a hydroxyl group, and conformational flexibility. This allows for a wider range of spatial arrangements and the potential for hydrogen bonding, which can be crucial for target engagement. In contrast, the phenyl ring of the analogs is rigid and hydrophobic, influencing interactions through π-π stacking and hydrophobic effects.

Section 1.2: Comparative Physicochemical Properties

The structural differences directly translate to distinct physicochemical profiles, which are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

| Property | 3-(4-Hydroxypiperidin-1-yl)propanoic acid | Phenyl Analog (e.g., 3-Phenylpropanoic Acid) | Significance in Drug Development |

| Molecular Weight | ~173.21 g/mol | ~150.17 g/mol | Lower molecular weight is generally favored for better absorption and diffusion. |

| Predicted XlogP | -2.6 | ~1.8 | XlogP is a measure of lipophilicity. The significantly lower value for the piperidine compound indicates higher hydrophilicity, which can improve aqueous solubility but may reduce membrane permeability. |

| pKa | The piperidine nitrogen introduces basicity (pKa ~8-11), while the carboxylic acid is acidic (pKa ~4-5). | The carboxylic acid is the primary ionizable group (pKa ~4-5). | The presence of an ionizable basic center in the piperidine analog affects its charge state at physiological pH, influencing solubility, permeability, and target binding. |

| Aqueous Solubility | Generally higher due to the polar hydroxyl group and the basic nitrogen. | Generally lower due to the hydrophobic phenyl ring. | Higher solubility is often desirable for formulation and bioavailability. |

| Hydrogen Bond Donors/Acceptors | The hydroxyl group is a hydrogen bond donor and acceptor; the nitrogen is an acceptor; the carboxylic acid group has both. | The carboxylic acid group has both a donor and an acceptor. | The increased hydrogen bonding potential of the piperidine analog can lead to stronger interactions with biological targets. |

Part 2: Synthesis and Chemical Reactivity

The synthetic strategies for these two classes of compounds differ significantly due to the nature of their core scaffolds.

Section 2.1: Synthetic Routes

Synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid: A common approach involves the Michael addition of 4-hydroxypiperidine to an acrylic acid derivative. This reaction is typically straightforward and proceeds under mild conditions.

Experimental Protocol: Synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Acrylate: To the stirred solution, add methyl acrylate (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Hydrolysis: Add a solution of sodium hydroxide (2.0 equivalents) in water to the reaction mixture and stir at room temperature overnight to hydrolyze the ester.

-

Workup: Acidify the reaction mixture to a pH of ~6 with hydrochloric acid. The product may precipitate or can be extracted with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield 3-(4-Hydroxypiperidin-1-yl)propanoic acid.

Synthesis of Phenylpropanoic Acid Analogs: The synthesis of 3-phenylpropanoic acid can be achieved through various methods, including the malonic ester synthesis using benzyl chloride or the oxidation of 3-phenylpropanal.

Experimental Protocol: Malonic Ester Synthesis of 3-Phenylpropanoic Acid

-

Enolate Formation: Prepare a solution of sodium ethoxide in ethanol. To this, add diethyl malonate (1.0 equivalent) to form the enolate.

-

Alkylation: Add benzyl chloride (1.0 equivalent) to the enolate solution and reflux the mixture.

-

Hydrolysis and Decarboxylation: After the reaction is complete, add a concentrated solution of sodium hydroxide and heat to hydrolyze the esters. Subsequently, acidify the mixture with a strong acid and heat to induce decarboxylation, yielding 3-phenylpropanoic acid.

-

Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The product can be purified by distillation or recrystallization.

Caption: Comparative synthetic workflows.

Section 2.2: Chemical Stability and Reactivity

The piperidine ring is generally stable but can undergo N-dealkylation or oxidation metabolically. The phenyl ring is susceptible to aromatic hydroxylation by cytochrome P450 enzymes, which is a common metabolic pathway for many drugs. The presence of the electron-rich phenyl ring can also influence the reactivity of the propanoic acid side chain.

Part 3: Pharmacological and Biological Implications

The choice between a piperidine and a phenyl core has significant consequences for a molecule's interaction with biological systems, including its pharmacodynamic and pharmacokinetic profiles.

Section 3.1: Pharmacodynamics - Target Interactions

The different shapes, sizes, and electronic properties of the piperidine and phenyl rings lead to distinct interactions with target proteins. For instance, in the context of GABA receptors, which are important targets in the central nervous system, analogs of the neurotransmitter GABA are of great interest.

3-(4-Hydroxypiperidin-1-yl)propanoic acid can be considered a GABA analog. The flexible piperidine ring can adopt various conformations to fit into a binding pocket, and the hydroxyl group can form key hydrogen bonds. In contrast, a phenyl analog would present a rigid, hydrophobic surface, leading to different binding modes.

GABA B receptors, for example, are heterodimers that mediate slow inhibitory neurotransmission. The binding of an agonist to the GABAB1 subunit causes a conformational change that activates the receptor. The flexibility and hydrogen bonding capacity of a molecule like 3-(4-Hydroxypiperidin-1-yl)propanoic acid could be advantageous for potent and selective binding to such a receptor.

Caption: Simplified GABA B receptor signaling.

Section 3.2: Pharmacokinetics - ADME Profiles

The physicochemical differences discussed in Part 1 have a direct impact on the ADME profile of these compounds.

-

Absorption: The higher aqueous solubility of the piperidine analog may be beneficial for dissolution, but its lower lipophilicity could hinder passive diffusion across the gut wall. Conversely, the more lipophilic phenyl analog may have better membrane permeability but could be limited by poor solubility.

-

Distribution: The ability of a drug to cross the blood-brain barrier is crucial for CNS-acting drugs. While GABA itself does not efficiently cross this barrier, more lipophilic analogs are designed to do so. The phenyl analogs, being more lipophilic, might be expected to have better brain penetration than the more polar piperidine analogs, although this is not always the case and depends on other factors like active transport.

-

Metabolism: As mentioned, the piperidine ring can undergo N-dealkylation and oxidation, while the phenyl ring is prone to aromatic hydroxylation. The metabolic stability of the piperidine scaffold can be influenced by substitution patterns.

-

Excretion: More water-soluble compounds, like the piperidine analog, are generally excreted more efficiently by the kidneys.

Section 3.3: Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies explore how modifications to a chemical structure affect its biological activity. For the compounds , key SAR insights include:

-

Piperidine Ring: The position of the hydroxyl group on the piperidine ring can significantly impact activity. The stereochemistry at the 4-position can also be critical. The basicity of the nitrogen can be modulated by substituents to optimize binding and physicochemical properties.

-

Phenyl Ring: The substitution pattern on the phenyl ring is a major determinant of act

Engineering N-Substituted Piperidine Carboxylic Acid Derivatives: Synthesis, SAR, and Pharmacological Target Engagement

Executive Summary

N-substituted piperidine carboxylic acid derivatives are foundational scaffolds in modern drug discovery. By systematically varying the regiochemistry of the carboxylic acid (pipecolic, nipecotic, and isonipecotic acids) and the steric and electronic properties of the N-substituent, researchers can finely tune target engagement across a diverse array of biological systems. This whitepaper provides an in-depth mechanistic analysis, synthetic methodologies, and self-validating experimental protocols for developing these critical pharmacophores.

Structural and Pharmacological Landscape

The regioisomeric positioning of the carboxylic acid on the piperidine ring dictates the three-dimensional vector of the pharmacophore, fundamentally altering target specificity.

Nipecotic Acid Derivatives (mGAT Inhibitors)

Nipecotic acid (piperidine-3-carboxylic acid) is a potent but highly polar inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). Because the parent molecule cannot cross the blood-brain barrier (BBB), N-substitution with lipophilic anchors is a mandatory design principle to achieve central nervous system (CNS) penetrance[1].

Recent advancements have focused on terminally double-substituted allenic spacers. For instance, the compound DDPM-3960—an (S)-enantiomer featuring a four-carbon allenic spacer with two 4-chlorophenyl residues—exhibits high nanomolar potency at mGAT4 (pIC50 = 6.59) and its human equivalent hGAT-3[2]. The causality of this design lies in a dual-binding mechanism: the polar nipecotic acid head competitively occupies the GABA recognition site, while the bulky allenic spacer anchors into the lipophilic vestibule of the transporter, sterically preventing the conformational changes required for GABA translocation[3].

Mechanism of mGAT inhibition by N-substituted nipecotic acid derivatives.

Isonipecotic Acid Derivatives (CNS Therapeutics)

Isonipecotic acid (piperidine-4-carboxylic acid) provides a linear, symmetrical vector for pharmacophore design. N-benzylation (e.g., Bzl-isonipecotic acid) or conjugation with heteroaryl amino acids yields derivatives with potent anticonvulsant and neuroprotective properties[4][5]. The strategic N-substitution modifies the pKa of the piperidine nitrogen, optimizing the molecule's ADME profile and facilitating optimal electrostatic interactions with target receptors in the CNS[4].

Pipecolic Acid Derivatives (PPIase Inhibitors)

Pipecolic acid (piperidine-2-carboxylic acid) is a conformationally restricted analog of the amino acid proline. N-substituted derivatives are highly effective small-molecule inhibitors of the Macrophage Infectivity Potentiator (MIP) protein, a major virulence factor in Legionella pneumophila[6]. MIP is an FK506-binding protein (FKBP) with peptidyl-prolyl cis-trans isomerase (PPIase) activity. By N-acylating or N-sulfonylating pipecolic acid, researchers create transition-state mimics of the natural proline substrate, competitively inhibiting MIP and impairing the pathogen's ability to survive within host macrophages[6][7].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of N-substitution on target affinity, the following table summarizes quantitative data for selected piperidine carboxylic acid derivatives across various biological targets.

| Scaffold | N-Substituent | Biological Target | Potency / Activity | Reference |

| Nipecotic Acid | 4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl (DDPM-3960) | mGAT4 / hGAT-3 | pIC50 = 6.59 ± 0.01 | [2] |

| Nipecotic Acid | 1,3,4-thiadiazole derivatives (Compound TN9) | Seizure Models (scPTZ) | High Protection | [1] |

| Isonipecotic Acid | Heteroaryl amino acid conjugates | Seizure Models | Comparable to standard AEDs | [4] |

| Pipecolic Acid | Substituted phenylsulfonamides | Legionella MIP | IC50 < 100 μM | [6] |

Advanced Synthetic Methodologies

The synthesis of N-substituted piperidine carboxylic acids requires careful consideration of steric hindrance and functional group tolerance.

CuI-Catalyzed Cross-Coupling for Allenic Spacers

Traditional SN2 N-alkylation often fails when coupling bulky, lipophilic spacers due to competing elimination reactions and poor yields. A robust, field-proven alternative is the CuI-catalyzed cross-coupling of diaryldiazomethanes (or N-tosylhydrazones) with terminal alkynes derived from nipecotic acid[3]. This method proceeds via a copper-carbene intermediate, ensuring high regioselectivity and excellent yields even with sterically demanding substrates.

Amide/Sulfonamide Coupling for Pipecolic Acid Derivatives

The synthesis of MIP inhibitors utilizes a straightforward but highly efficient protection-deprotection strategy. Ethyl piperidine-2-carboxylate is reacted with sulfonyl or carbonyl chlorides in the presence of an organic base. The ethyl ester is subsequently hydrolyzed using lithium hydroxide (LiOH) to yield the biologically active free acid[6].

Synthetic workflow for pipecolic acid-derived Legionella MIP inhibitors.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of N-Substituted Pipecolic Acid Derivatives (MIP Inhibitors)

Objective: Synthesize N-sulfonyl pipecolic acid via esterification and subsequent hydrolysis[6]. Causality Check: The use of the ethyl ester protects the carboxylic acid from unwanted side reactions during N-sulfonylation. LiOH is chosen for deprotection because it provides mild, selective cleavage of the ester without racemizing the chiral α-carbon.

-

N-Sulfonylation: Dissolve ethyl piperidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add triethylamine (3.0 eq) dropwise at 0°C. Validation Step: The solution should become homogeneous, indicating the liberation of the free base.

-

Electrophile Addition: Slowly add the desired substituted phenylsulfonyl chloride (1.1 eq). Stir at room temperature for 12 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc). Validation Step: Confirm intermediate mass and purity (>95%) via LC-MS.

-

Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF/H₂O. Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours.

-

Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the free N-substituted pipecolic acid with ethyl acetate. Dry and concentrate to yield the final product[6].

Protocol 2: In Vitro [³H]-GABA Uptake Inhibition Assay (mGAT)

Objective: Evaluate the inhibitory potency of synthesized nipecotic acid derivatives[2]. Causality Check: Utilizing [³H]-radiolabeled GABA allows for highly sensitive, quantitative measurement of transporter activity. Cultured cells stably expressing specific GAT subtypes (e.g., mGAT4) ensure target-specific SAR data.

-

Cell Preparation: Seed HEK293 cells stably expressing mGAT4 in 96-well plates and culture until 80% confluent.

-

Pre-incubation: Wash cells with HEPES-buffered saline (HBS). Add the N-substituted nipecotic acid derivative (e.g., DDPM-3960) at varying concentrations (10⁻⁹ to 10⁻⁴ M) and incubate for 15 minutes at 37°C. Validation Step: Include a vehicle control (DMSO < 1%) to establish baseline uptake and a positive control (e.g., SNAP-5114) to validate assay sensitivity.

-

Radioligand Addition: Add [³H]-GABA (final concentration 50 nM) to each well. Incubate for exactly 10 minutes to capture the linear phase of uptake.

-

Termination: Rapidly aspirate the assay buffer and wash cells three times with ice-cold HBS to halt transporter activity and remove unbound radioligand.

-

Quantification: Lyse cells using 0.1% Triton X-100. Transfer lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate IC50 values using non-linear regression analysis (e.g., GraphPad Prism)[2].

Conclusion

The rational design of N-substituted piperidine carboxylic acid derivatives continues to drive innovation in medicinal chemistry. By understanding the causal relationships between chemical structure (e.g., the regiochemistry of the carboxylate, the lipophilicity of the N-substituent) and biological targets (GATs, PPIases, CNS receptors), researchers can systematically develop highly potent, selective, and bioavailable therapeutic agents.

References

- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors.Journal of Medicinal Chemistry / PubMed.

- Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies.J Pharm Bioallied Sci / PubMed.

- Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein.

- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG

- Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents.

- Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein.

- Bzl-isonipecotic acid.Chem-Impex.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Linker

Introduction: The Critical Role of Linkers in PROTAC Design and Function

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular machinery for protein degradation.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[5][6] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC is released to engage another target protein molecule in a catalytic manner.[4][7]

While the choice of the POI ligand and the E3 ligase ligand dictates the specificity of the PROTAC, the linker is far from a passive spacer. The length, rigidity, and chemical composition of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][8] An optimally designed linker facilitates the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[1] The incorporation of cyclic moieties, such as piperidine, into the linker structure can enhance rigidity and may improve solubility, thereby favorably influencing the overall properties of the PROTAC molecule.[2][7]

This application note provides a detailed guide for the synthesis of PROTACs incorporating a 3-(4-hydroxypiperidin-1-yl)propanoic acid linker. This linker offers a unique combination of a rigid piperidine core with a flexible propanoic acid chain, providing a balance of conformational constraint and spatial reach. The secondary hydroxyl group on the piperidine ring also presents an opportunity for further chemical modification or can influence the physicochemical properties of the final PROTAC.

Overview of the Synthetic Strategy

The synthesis of a PROTAC utilizing the 3-(4-hydroxypiperidin-1-yl)propanoic acid linker will be exemplified through a modular approach. The general workflow involves three main stages:

-

Synthesis of the Linker: Preparation of 3-(4-hydroxypiperidin-1-yl)propanoic acid.

-

Conjugation to the E3 Ligase Ligand: Coupling of the linker to a suitable E3 ligase ligand. In this guide, we will use a von Hippel-Lindau (VHL) ligand with a terminal amine group.

-

Final PROTAC Assembly: Attachment of the POI-binding ligand to the other end of the linker. Here, we will use a bromodomain-containing protein 4 (BRD4) inhibitor with a carboxylic acid handle as the "warhead".

The primary chemical transformation employed in this protocol is the formation of amide bonds, a robust and widely used reaction in the synthesis of PROTACs.[9][10]

Visualizing the Synthetic Workflow

Sources

- 1. VHL Ligand-Linkers Conjugate Kits - Enamine [enamine.net]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VHL Ligand-Linker Conjugates 15 | C37H45FN4O8S | CID 137628617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. VHL Targeting Ligands Plus Linkers | Degrader Building Blocks | Tocris Bioscience [tocris.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-(4-Hydroxypiperidin-1-yl)propanoic Acid in Peptidomimetic Design

This Application Note and Protocol Guide details the use of 3-(4-Hydroxypiperidin-1-yl)propanoic acid (3-HPPA) as a versatile scaffold in peptidomimetic synthesis.

Introduction & Strategic Value

In the development of peptide-based therapeutics, native peptides often suffer from poor bioavailability and rapid proteolytic degradation. 3-(4-Hydroxypiperidin-1-yl)propanoic acid serves as a critical "turn mimetic" and hydrophilic spacer. Its structural rigidity—conferred by the piperidine ring—constrains the conformational freedom of the peptide backbone, often locking the molecule into a bioactive conformation that mimics

Key Functional Attributes:

-

Pharmacophore Mimicry: The molecule is a structural surrogate for the Arg-Gly-Asp (RGD) motif found in integrin ligands. The basic nitrogen (at physiological pH) and the carboxylic acid tail mimic the spatial arrangement of the arginine and aspartic acid side chains, respectively.

-

Solubility Enhancement: The tertiary amine and secondary alcohol significantly improve the aqueous solubility of hydrophobic peptide sequences.

-

Orthogonal Functionalization: The C4-hydroxyl group provides a handle for further derivatization (e.g., esterification, etherification) without disrupting the peptide backbone, allowing for the introduction of fluorophores or PEG chains.

Chemical Properties & Handling

| Property | Specification |

| IUPAC Name | 3-(4-hydroxy-1-piperidinyl)propanoic acid |

| Molecular Formula | C |

| Molecular Weight | 173.21 g/mol |

| pKa (Calculated) | ~3.8 (Acid), ~9.2 (Amine) |

| Solubility | High in H |

| Storage | Hygroscopic. Store at -20°C under inert atmosphere (Ar/N |

Handling Precaution: As a zwitterionic molecule, the free base may be difficult to isolate. It is typically handled as the HCl salt or used directly as the ester during intermediate steps.

Synthesis Workflow: Preparation of the Building Block

While commercially available, in-house synthesis allows for the introduction of isotopic labels or specific protecting groups.

Core Reaction: Aza-Michael Addition

The most robust route involves the conjugate addition of 4-hydroxypiperidine to an acrylate ester, followed by hydrolysis.

Figure 1: Synthetic pathway for the generation of the 3-HPPA scaffold via Aza-Michael addition.

Experimental Protocols

Protocol A: Preparation of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid

Objective: Synthesis of the core scaffold from low-cost precursors.

Reagents:

-

Methyl Acrylate (1.1 eq)

-

Methanol (anhydrous)

-

6N Hydrochloric Acid

Step-by-Step Methodology:

-

Addition: Dissolve 4-hydroxypiperidine (10.1 g, 100 mmol) in anhydrous MeOH (50 mL). Cool to 0°C.

-

Michael Reaction: Dropwise add methyl acrylate (9.9 mL, 110 mmol) over 20 minutes. Allow the mixture to warm to room temperature and stir for 4 hours.

-

Checkpoint: Monitor by TLC (10% MeOH/DCM). The secondary amine spot should disappear.

-

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude methyl ester as a viscous oil.

-

Hydrolysis: Dissolve the oil in 6N HCl (100 mL) and heat to reflux (100°C) for 3 hours.

-

Isolation: Concentrate the aqueous solution to dryness on a rotary evaporator. Co-evaporate with toluene (3x) to remove excess HCl and water.

-

Purification: Recrystallize the resulting solid from EtOH/Et

O to yield the target acid as a white crystalline HCl salt.

Protocol B: Incorporation into Peptidomimetics (Solid Phase)

Context: This protocol describes incorporating 3-HPPA into a peptide chain using Fmoc-SPPS. Challenge: The secondary hydroxyl group (4-OH) can undergo O-acylation if not protected or if activation conditions are too aggressive.

Strategy: Use the free hydroxyl variant with mild activation (DIC/Oxyma) to minimize O-acylation, or use a TBS-protected variant if downstream reactions are harsh.

Reagents:

-

Resin: Rink Amide or Wang Resin (0.5 mmol/g loading)

-

Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure

-

Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

-

Resin Preparation: Swell resin in DCM (20 min) then DMF (20 min). Deprotect Fmoc group (20% Piperidine/DMF) if extending a chain.

-

Activation (Pre-activation is crucial):

-

Dissolve 3-HPPA (HCl salt) (3.0 eq) in DMF.

-

Add Oxyma Pure (3.0 eq).

-

Add DIC (3.0 eq).

-

Critical Step: Add DIPEA (4.0 eq) to neutralize the HCl salt and activate the carboxylate.

-

Allow to activate for 2-3 minutes.

-

-

Coupling: Transfer the activated solution to the resin. Shake at room temperature for 2 hours.

-

Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The test should be negative (no color change) indicating complete coupling.

-

-

Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine to cap any unreacted amines and—importantly—to cap the 4-OH group as an acetate if a free hydroxyl is not required. If the OH is needed, skip this or use a bulky protecting group (e.g., Trityl) on the resin before this step.

-

Cleavage: Treat resin with TFA/TIS/H

O (95:2.5:2.5) for 2 hours. The high acid concentration will not affect the piperidine ring but will cleave the peptide from the resin.

Mechanistic Insight: The "Turn" Effect

The inclusion of 3-HPPA induces a specific geometry known as a

Figure 2: Schematic representation of 3-HPPA bridging the aspartate and arginine binding sites in an integrin receptor model.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Zwitterion interference; HCl salt not neutralized. | Ensure 1 extra equivalent of DIPEA is added during activation to free the carboxylate. |

| O-Acylation (Ester formation) | Free 4-OH reacting with activated amino acids. | Use mild activation (DIC/Oxyma) rather than HATU/HBTU. Alternatively, protect OH as TBS ether. |

| Incomplete Solubility | High polarity of the zwitterion. | Dissolve in a minimal amount of water or DMSO before adding to the main DMF coupling mixture. |

References

-

Design and Synthesis of Integrin Antagonists.